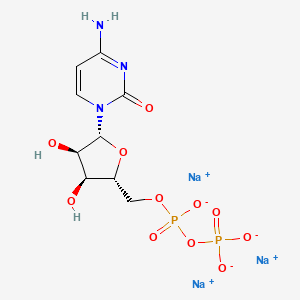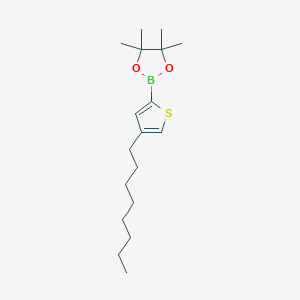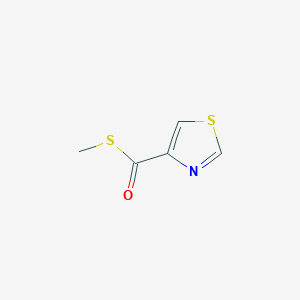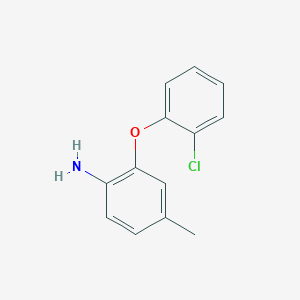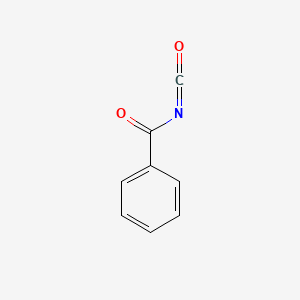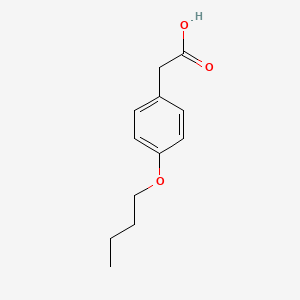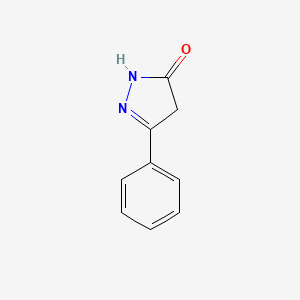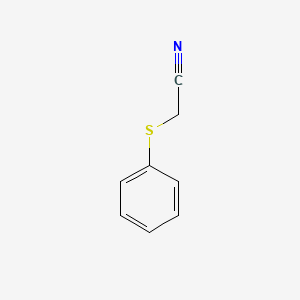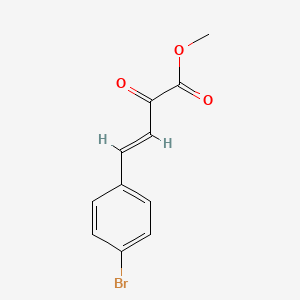
(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate
Overview
Description
(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is an organic compound belonging to the class of α,β-unsaturated esters. This compound is characterized by the presence of a bromophenyl group attached to a conjugated enone system. It is widely used in organic synthesis due to its reactivity and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid catalysts such as barium hydroxide or molecular iodine can further improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the enone system can yield saturated esters.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: 4-(4-bromophenyl)-2-oxobutanoic acid.
Reduction: Methyl 4-(4-bromophenyl)-2-oxobutanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate involves its ability to participate in conjugate addition reactions due to the presence of the α,β-unsaturated carbonyl system. This allows the compound to act as an electrophile, reacting with nucleophiles to form various adducts. The bromophenyl group can also undergo electrophilic aromatic substitution reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
- (E)-4-(4-Bromophenyl)but-3-en-2-one
- (E)-4-(((4-Bromophenyl)imino)methyl)phenol
- (E)-4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol
Comparison: (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is unique due to the presence of the ester functional group, which imparts different reactivity compared to similar compounds that may contain ketone or imine functionalities. This ester group allows for additional reactions such as esterification and transesterification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl (E)-4-(4-bromophenyl)-2-oxobut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKODHJXUIKZME-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)/C=C/C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608128-34-3 | |
| Record name | Methyl (3E)-4-(4-bromophenyl)-2-oxobut-3-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

